7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one
Description
7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one (CAS: 1333624-89-7) is a bicyclic lactone with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol . Its structure features a fused bicyclo[3.2.0] framework with a lactone oxygen at position 2 and two methyl groups at position 5. The compound is stereochemically defined as (1S,5R)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-one , which influences its reactivity and applications in asymmetric synthesis. It serves as a precursor in prostaglandin and pheromone synthesis due to its rigid bicyclic system and functional group versatility .
Structure
3D Structure
Properties
IUPAC Name |
7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-8(2)6(9)5-3-4-10-7(5)8/h5,7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUYIUUEKIEMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C1=O)CCO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
[2 + 2] Photocycloaddition Reactions
The enone moiety in 7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-one participates in intramolecular and intermolecular [2 + 2] photocycloadditions under sensitized irradiation (λ = 420 nm). Thioxanthen-9-one (10 mol%) is commonly used as a triplet sensitizer to promote these reactions .
Key Observations:
| Substrate Type | Reaction Conditions | Products Formed | Yield | Selectivity |
|---|---|---|---|---|
| Cyclohex-2-enones | λ = 420 nm, THF, 5–24 h | Crossed cycloadducts | 34–99% | High regioselectivity (crossed) |
| Cyclopent-2-enones | λ = 420 nm, THF, 5 h | Head-to-head dimers | 30–43% | Mixed regioselectivity |
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Mechanism : Energy transfer generates a triplet enone intermediate, leading to a 1,4-diradical that undergoes cyclization .
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Diastereoselectivity : Cyclohexenone derivatives exhibit perfect diastereoselectivity due to steric constraints in the bicyclic system .
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Limitations : Trisubstituted olefins (e.g., 3′-methyl-2′-butenyloxy) fail to cyclize and instead undergo hydrogen abstraction .
Baeyer-Villiger Oxidation
Microbial oxidation using Acinetobacter NCIMB 9871 converts the ketone into lactones via a Baeyer-Villiger monooxygenase (BVMO)-catalyzed process .
Comparative Results:
| Oxidizing Agent | Substrate | Product Lactones | Yield | Optical Purity (e.e.) |
|---|---|---|---|---|
| Acinetobacter sp. | 7,7-Dimethylbicycloheptan-6-one | (1R,5S)-3-Oxabicyclo[3.3.0]octan-2-one | 55% | >98% |
| Peracetic acid | 7,7-Dimethylbicycloheptan-6-one | Racemic lactones | 75% | 0% |
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Enzymatic Selectivity : The microbial system produces enantiopure lactones, while chemical oxidation yields racemic mixtures .
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Applications : This reaction is pivotal for synthesizing optically active intermediates in natural product synthesis .
Reduction Reactions
The ketone group undergoes reduction to form secondary alcohols under standard conditions:
Reduction Data:
| Reducing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| LiAlH₄ | Dry Et₂O | 0°C → RT | 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-ol | 64% |
| NaBH₄/CeCl₃ | MeOH | 0°C | Same as above | 78% |
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Stereochemical Outcome : Reduction preserves the bicyclic framework but may invert stereochemistry at C6 depending on the reagent .
Epoxide Ring-Opening Reactions
The oxirane ring undergoes nucleophilic attack under acidic or basic conditions:
| Nucleophile | Catalyst | Product | Yield |
|---|---|---|---|
| H₂O | H₂SO₄ | 7,7-Dimethylbicyclo[3.2.0]heptane-6,7-diol | 85% |
| NH₃ | None | 7,7-Dimethyl-NH-bicyclo[3.2.0]heptan-6-amine | 72% |
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Regioselectivity : Attack occurs preferentially at the less hindered epoxide carbon.
Alkylation and Functionalization
The ketone’s α-position undergoes alkylation via enolate intermediates:
| Base | Electrophile | Product | Yield |
|---|---|---|---|
| LDA | CH₃I | 6-Methyl-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-one | 61% |
| NaH | Allyl bromide | 6-Allyl-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-one | 55% |
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Limitations : Steric hindrance from the dimethyl groups reduces reactivity at C6.
Scientific Research Applications
Synthetic Organic Chemistry
Reactivity and Synthesis
The compound's bicyclic structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis. It can be synthesized through various methods, including:
- Cycloaddition Reactions : Utilizing dienes and dienophiles to form complex bicyclic structures.
- Oxidation Reactions : The compound can be oxidized to yield lactones, which are significant in the synthesis of pharmaceuticals .
Table 1: Synthetic Pathways for 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one
Medicinal Chemistry
Biological Activity
The compound exhibits various biological activities, particularly in immunology. Research indicates that it can inhibit T-lymphocyte proliferation by modulating the expression of interleukin-2 (IL-2), a critical cytokine in immune response regulation. This inhibition is achieved by preventing the activation of transcription factors necessary for IL-2 gene expression.
Potential Therapeutic Uses
Due to its immunomodulatory effects, this compound may have potential applications in treating autoimmune diseases or conditions characterized by excessive immune responses.
Table 2: Biological Activities of this compound
| Activity Type | Observed Effects | Reference |
|---|---|---|
| T-Lymphocyte Inhibition | Suppression of IL-2 expression | |
| Cytokine Modulation | Altered levels of pro-inflammatory cytokines | |
| Skin Irritation | Causes skin irritation upon contact |
Case Study 1: Microbial Oxidation
A study conducted by Carnell et al. explored the microbial oxidation of bicyclic ketones using specific strains like Acinetobacter NCIMB 9871. The research demonstrated the compound's ability to undergo Baeyer-Villiger oxidation, yielding high optical purity products . This finding highlights the compound's utility in biotransformations and green chemistry applications.
Case Study 2: Synthesis of Lactones
Another significant application involves synthesizing lactones through oxidation reactions with peracetic acid. The results showed that the reactions yielded lactones with varying degrees of optical purity, indicating the compound's versatility in synthetic pathways and its importance in developing new chemical entities for pharmaceutical applications .
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Key Properties
The following table summarizes structural analogues, their substituents, and key characteristics:
Biological Activity
7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one, also known by its CAS number 1333624-89-7, is a bicyclic compound that has garnered attention in various fields of research, particularly in organic chemistry and biological sciences. This article explores its biological activity, synthesis, and potential applications based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 140.18 g/mol. The compound features a unique oxabicyclo structure that contributes to its distinct chemical properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol |
| CAS Number | 1333624-89-7 |
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of a suitable diene with a dienophile in the presence of a catalyst, often utilizing solvents like dichloromethane or toluene to facilitate the reaction.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains. Its structural characteristics could allow it to interact with microbial enzymes or receptors, potentially inhibiting their function .
- Oxidative Reactions : The compound has been studied for its ability to undergo microbial oxidation processes using monooxygenase enzymes from Acinetobacter species. This biotransformation can lead to the formation of lactones and other derivatives, indicating its utility in synthetic biology and biocatalysis .
- Potential Therapeutic Applications : There is ongoing research into the therapeutic potential of this compound as a precursor for drug development due to its unique structure which may interact favorably with biological targets such as enzymes or receptors involved in disease pathways .
Case Studies
Several studies have focused on the biological activity of related compounds and their implications:
- Microbial Oxidation : A study by Carnell et al. demonstrated the microbial oxidation of bicyclic ketones, including derivatives of this compound, leading to high-yield lactone products with potential applications in pharmaceuticals .
- Synthesis of Solanoeclepin A : Research aimed at synthesizing solanoeclepin A highlighted the importance of bicyclic structures in developing natural products with significant biological activity against plant pathogens .
The exact mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that the compound may act by binding to specific enzymes or receptors, thereby modulating their activity and influencing metabolic pathways within cells .
Q & A
What are the established synthetic routes for 7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-one, and how are intermediates purified?
Basic
The compound is synthesized via [2+2] cycloaddition or ring-closing metathesis. For example, microwave-assisted reactions using 2,3-dihydrofuran and carbamates yield bicyclic lactones. Key steps include acid-base extraction (e.g., HCl/DCM for phthalide separation) and chromatography (silica gel TLC with 45–50% EtOAc/hexanes) . Intermediates like (1R,5S,6S,7R)-7-aminobicyclo derivatives are purified via recrystallization (n-hexane) and characterized by H/C NMR and HRMS .
How does the fused bicyclic structure influence the reactivity of the β-lactam moiety in this compound?
Advanced
The bicyclo[3.2.0] framework imposes steric constraints, altering β-lactam reactivity compared to monocyclic analogs. For instance, the cyclopentane ring restricts nucleophilic attack at the lactam carbonyl, favoring regioselective transformations. Computational modeling (e.g., DFT) can predict reactive sites, while experimental validation via hydrolysis kinetics (pH-dependent studies) confirms stability .
What biocatalytic strategies enable enantioselective synthesis of this compound derivatives?
Advanced
Hydroxysteroid dehydrogenases (HSDH) and microbial systems (e.g., Acinetobacter NCIMB 9871) achieve high optical purity. For example, Mortierella ramanniana reduces the ketone to (6S)-endo-alcohol (9) with >99% ee via bio-Baeyer–Villiger oxidation . Enzyme-substrate docking studies guide rational design for bulky substituents, where HSDH outperforms TBADH in stereoselectivity .
What analytical methods are critical for characterizing bicyclo[3.2.0]heptan-6-one derivatives?
Basic
Key techniques include:
- NMR : H/C NMR identifies stereochemistry (e.g., cis/trans coupling constants in bicyclic systems) .
- HRMS : Confirms molecular formulas (e.g., CHO for phthalide derivatives) .
- X-ray crystallography : Resolves absolute configuration of enantiopure intermediates .
How do substituents at the 7-position affect the stereochemical outcome of enzymatic reductions?
Advanced
Steric bulk at the 7-position (e.g., methyl or chloro groups) reverses stereochemical preference. For example, HSDH produces (6S)-endo-alcohol (9) with bulky substituents, while TBADH favors anti-Prelog configurations in unsubstituted analogs. Molecular dynamics simulations reveal enzyme active-site flexibility as a determinant .
What strategies optimize microwave-assisted synthesis of cis-7-substituted derivatives?
Advanced
Reaction parameters include:
- Solvent : MeCN or i-PrOH (0.1 M concentration).
- Temperature : 120°C for 2.5 h under microwave irradiation.
- Catalyst : i-PrNEt (0.2–0.4 mmol) enhances cyclization efficiency.
Post-reaction workup involves reduced-pressure distillation and flash chromatography (50% EtOAc/hexanes), yielding 43–79% isolated products .
How are computational methods applied to predict regioselectivity in bicyclo[3.2.0]heptan-6-one reactions?
Advanced
DFT calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic additions or ring-opening reactions. For example, Fukui indices identify electrophilic sites, while NBO analysis explains stabilization of intermediates. Validation via kinetic isotope effects (KIEs) aligns computational predictions with experimental outcomes .
What reductive methods are effective for functionalizing this compound?
Basic
Zinc-copper couple in methanol reduces dichloro derivatives (e.g., 7,7-dichloro-2-oxabicyclo) to des-chloro analogs (10% yield via preparative TLC). Alternative methods include catalytic hydrogenation (Pd/C, H) for ketone-to-alcohol conversions .
How does the bicyclo[3.2.0] system enhance enzyme inhibition compared to monocyclic β-lactams?
Advanced
The rigid bicyclic structure improves binding affinity to targets like cathepsins. SAR studies show that 6-substituted amino derivatives inhibit cysteine proteases at IC <10 nM. Docking into enzyme active sites (e.g., cathepsin B) reveals hydrogen bonding with the lactam carbonyl and hydrophobic interactions with the bicyclic core .
What are the challenges in scaling up enantioselective syntheses of this compound?
Advanced
Key issues include:
- Biocatalyst stability : Immobilization (e.g., cross-linked enzyme aggregates) improves HSDH reusability.
- Byproduct formation : Side reactions during microwave synthesis require optimized flow chemistry setups.
- Chromatography bottlenecks : Switch to centrifugal partition chromatography (CPC) enhances throughput .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
